molecular formula C13H21NO B12853509 2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone

2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone

Cat. No.: B12853509
M. Wt: 207.31 g/mol
InChI Key: BVHIEPPUQBEHDR-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone is a complex organic compound featuring a cyclopentene ring substituted with ethyl, methyl, and pyrrolidinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone can be achieved through a multi-step process involving the formation of the cyclopentene ring followed by the introduction of the substituents. One common method involves the use of cyclopentadiene as a starting material, which undergoes a Diels-Alder reaction with an appropriate dienophile to form the cyclopentene ring. Subsequent functionalization steps introduce the ethyl, methyl, and pyrrolidinylmethyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: Nucleophilic substitution reactions can replace the pyrrolidinylmethyl group with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids

    Reduction: Formation of alcohols, alkanes

    Substitution: Formation of various substituted cyclopentene derivatives

Scientific Research Applications

2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Cyclopentene derivatives: Compounds with similar cyclopentene structures, such as cyclopent-2-enone and its substituted analogs.

Uniqueness

2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone is unique due to the combination of its substituents and the specific arrangement of functional groups

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-en-1-one

InChI

InChI=1S/C13H21NO/c1-3-12-10(2)8-11(13(12)15)9-14-6-4-5-7-14/h11H,3-9H2,1-2H3

InChI Key

BVHIEPPUQBEHDR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CC(C1=O)CN2CCCC2)C

Origin of Product

United States

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